

# Theoretical Properties of Methyl 2-Cyclohexylacetate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: methyl 2-cyclohexylacetate

Cat. No.: B083980

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## Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of **methyl 2-cyclohexylacetate**. The document collates essential physicochemical data, spectroscopic information, and synthetic methodologies. It is designed to serve as a foundational resource for professionals engaged in chemical research and drug development, offering a structured presentation of the compound's characteristics. This guide distinguishes between the cis and trans isomers where information is available and includes detailed experimental protocols and logical diagrams to facilitate understanding and further investigation.

## Chemical Identity and Structure

**Methyl 2-cyclohexylacetate** is an ester with the chemical formula C<sub>9</sub>H<sub>16</sub>O<sub>2</sub>.<sup>[1]</sup> Its structure consists of a methyl group attached to the acetate functionality, which is in turn bonded to a cyclohexane ring at position 2. The presence of a stereocenter at the 2-position of the cyclohexyl ring and another at the point of attachment of the acetate group gives rise to cis and trans diastereomers.

Table 1: Compound Identification

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | (2-methylcyclohexyl) acetate <a href="#">[1]</a>                                  |
| CAS Number        | 5726-19-2 <a href="#">[1]</a>   |
| Molecular Formula | C <sub>9</sub> H <sub>16</sub> O <sub>2</sub> <a href="#">[1]</a>                 |
| Molecular Weight  | 156.22 g/mol <a href="#">[1]</a>  |
| Canonical SMILES  | CC1CCCCC1OC(=O)C <a href="#">[1]</a>  |
| InChI             | InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3 <a href="#">[1]</a> |
| InChIKey          | AKIIJALHGMKJEJ-UHFFFAOYSA-N <a href="#">[1]</a>                                   |

## Physicochemical Properties

The physicochemical properties of **methyl 2-cyclohexylacetate** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property                       | Value                    | Source              |
|--------------------------------|--------------------------|---------------------|
| Boiling Point                  | 182 °C (lit.)            | <a href="#">[2]</a> |
| Density                        | 0.9370 g/cm <sup>3</sup> | <a href="#">[3]</a> |
| Refractive Index               | 1.4370 - 1.4400          | <a href="#">[3]</a> |
| Vapor Pressure                 | 1.34 hPa at 20 °C        | <a href="#">[3]</a> |
| Form                           | Clear liquid             | <a href="#">[3]</a> |
| Topological Polar Surface Area | 26.3 Å <sup>2</sup>      | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count      | 0                        | <a href="#">[4]</a> |
| Hydrogen Bond Acceptor Count   | 2                        | <a href="#">[4]</a> |
| Rotatable Bond Count           | 2                        | <a href="#">[1]</a> |

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of **methyl 2-cyclohexylacetate**.

## Mass Spectrometry

The mass spectrum of **methyl 2-cyclohexylacetate** provides information about its molecular weight and fragmentation pattern.

Table 3: Key Mass Spectrometry Peaks (GC-MS, EI-B)

| m/z | Relative Intensity |
|-----|--------------------|
| 43  | 99.99              |
| 81  | 45.0               |
| 68  | 25.70              |
| 55  | 25.40              |
| 41  | 23.0               |

Source: PubChem CID 98345[[1](#)]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules.

Table 4: NMR Spectroscopic Data

| Spectrum            | Instrument    | Source                                 |
|---------------------|---------------|--|
| <sup>1</sup> H NMR  | Varian CFT-20 | PubChem CID 98345[ <a href="#">1</a> ] |
| <sup>13</sup> C NMR | Bruker HX-90  | PubChem CID 98345[ <a href="#">1</a> ] |

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in **methyl 2-cyclohexylacetate**.

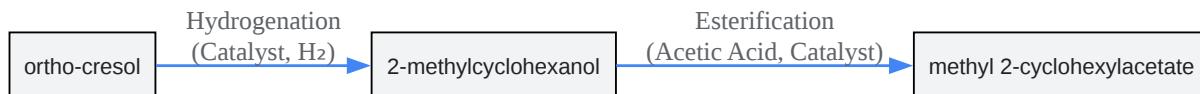
Table 5: IR Spectroscopy Data

| Technique                   | Source   |
|-----------------------------|--|
| FTIR (Capillary Cell: Neat) | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin. S54533. SpectraBase. <a href="#">[1]</a>   |
| ATR-IR                      | Aldrich. 209600. Copyright © 2018-2025 Sigma-Aldrich Co. LLC. - Database Compilation Copyright © 2018-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase. <a href="#">[4]</a> |

## Synthesis of Methyl 2-Cyclohexylacetate

A common method for the synthesis of **methyl 2-cyclohexylacetate** involves a two-step process starting from ortho-cresol.[\[5\]](#)

### Synthesis Pathway



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Caption: Synthesis of **methyl 2-cyclohexylacetate**.

### Experimental Protocols

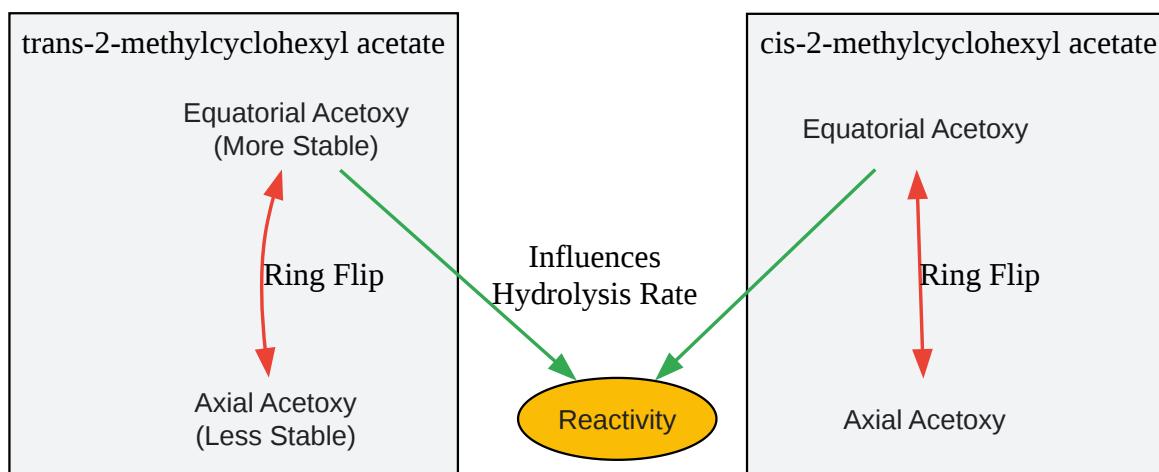
**Step 1: Hydrogenation of ortho-cresol** A solution of ortho-cresol in a suitable solvent is subjected to hydrogenation in the presence of a catalyst and high-purity hydrogen gas.[\[5\]](#) This reaction yields 2-methylcyclohexanol, which exists as a mixture of cis and trans isomers.[\[5\]](#)

**Step 2: Esterification of 2-methylcyclohexanol** The resulting 2-methylcyclohexanol is then esterified with acetic acid in the presence of an esterification catalyst to produce **methyl 2-cyclohexylacetate**.[\[5\]](#) The steric hindrance of the cis-isomer of 2-methylcyclohexanol is significantly greater than that of the trans-isomer, leading to a lower esterification rate for the cis-isomer.[\[5\]](#)

## Conformational Analysis

The stereochemistry of the methyl and acetate groups on the cyclohexane ring significantly influences the compound's properties and reactivity. A study on the hydrolysis of methylcyclohexyl acetates provides insights into the conformational preferences of the isomers of 2-methylcyclohexyl acetate.<sup>[6]</sup>

It is suggested that the trans-2-methylcyclohexyl acetate predominantly exists in a conformation where the acetoxy group is in an equatorial position.<sup>[6]</sup> The alternative conformation with both the methyl and acetoxy groups in axial positions is considered less stable.<sup>[6]</sup> For the cis-2-methylcyclohexyl acetate, it is assumed that the rate of hydrolysis of the conformer with an equatorial acetoxy group is similar to that of the trans-isomer.<sup>[6]</sup>



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Caption: Conformational isomers of **methyl 2-cyclohexylacetate**.

## Theoretical and Computational Studies

While specific in-depth computational studies such as Quantitative Structure-Activity Relationship (QSAR) or detailed electronic property analyses for **methyl 2-cyclohexylacetate** are not readily available in the public domain, general computational chemistry principles can be applied to predict its behavior. Theoretical investigations during its synthesis have confirmed

the presence of both cis and trans isomers of the 2-methylcyclohexanol intermediate in roughly equal proportions.<sup>[5]</sup>

## Applications and Relevance

**Methyl 2-cyclohexylacetate** and its derivatives have potential applications in various fields. For instance, related compounds are used as flavoring agents and in the synthesis of pharmaceuticals and agrochemicals.<sup>[7]</sup>

## Conclusion

This technical guide provides a consolidated resource on the theoretical and known properties of **methyl 2-cyclohexylacetate**. The presented data on its physicochemical characteristics, spectroscopic signature, and synthesis are critical for its application in research and development. The distinction between its cis and trans isomers and the understanding of their conformational preferences are vital for predicting its reactivity and interaction in complex systems. Further computational studies would be beneficial to provide a more in-depth understanding of its electronic properties and potential biological activities.

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